molecular formula C13H16BrNO2 B2847576 1-[(2-bromophenyl)methyl]piperidine-3-carboxylic Acid CAS No. 896046-49-4

1-[(2-bromophenyl)methyl]piperidine-3-carboxylic Acid

Cat. No.: B2847576
CAS No.: 896046-49-4
M. Wt: 298.18
InChI Key: ICDHDKAPYGTBIR-UHFFFAOYSA-N
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Description

1-[(2-bromophenyl)methyl]piperidine-3-carboxylic Acid is an organic compound that features a piperidine ring substituted with a bromophenylmethyl group and a carboxylic acid group

Scientific Research Applications

1-[(2-bromophenyl)methyl]piperidine-3-carboxylic Acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The development of new synthesis methods and the discovery of new therapeutic applications are likely areas of future research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-bromophenyl)methyl]piperidine-3-carboxylic Acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Bromophenylmethyl Group: This step involves the bromination of a phenylmethyl group, followed by its attachment to the piperidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-bromophenyl)methyl]piperidine-3-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the bromophenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Comparison with Similar Compounds

    1-[(2-chlorophenyl)methyl]piperidine-3-carboxylic Acid: Similar structure but with a chlorine atom instead of bromine.

    1-[(2-fluorophenyl)methyl]piperidine-3-carboxylic Acid: Contains a fluorine atom in place of bromine.

    1-[(2-iodophenyl)methyl]piperidine-3-carboxylic Acid: Features an iodine atom instead of bromine.

Uniqueness: 1-[(2-bromophenyl)methyl]piperidine-3-carboxylic Acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom’s size and electronegativity can affect the compound’s interactions with biological targets and its overall chemical behavior.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-12-6-2-1-4-10(12)8-15-7-3-5-11(9-15)13(16)17/h1-2,4,6,11H,3,5,7-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDHDKAPYGTBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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